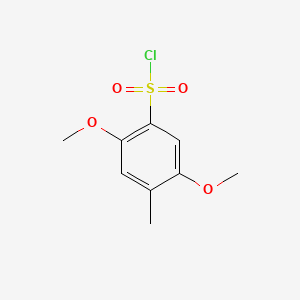

![molecular formula C13H9IN2O2S B572889 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-94-1](/img/structure/B572889.png)

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

説明

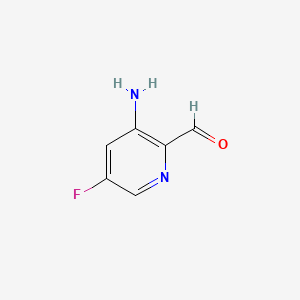

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C13H9IN2O2S . It is a halogenated heterocycle .

Molecular Structure Analysis

The molecular weight of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is 384.19 . The SMILES string representation isIc1cnc2n(ccc2c1)S(=O)(=O)c3ccccc3 . Physical And Chemical Properties Analysis

The predicted boiling point of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is 529.9±53.0 °C and its predicted density is 1.83±0.1 g/cm3 . The compound is solid in form .科学的研究の応用

Cycloaddition Reactions in Synthesis

The compound has been utilized in cycloaddition reactions to synthesize novel classes of compounds such as triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. These reactions exhibit good yields and regioselectivity, highlighting the versatility of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine derivatives in synthetic chemistry (Gao & Lam, 2008).

Anticancer Activity

Research into pyrrolyl-pyridine derivatives, which include structures related to 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine, has shown significant anticancer activity against human cervical and breast cancer cell lines. This suggests that modifications of the core structure could lead to potent anticancer agents (Mallisetty et al., 2023).

Antimalarial Activity

Pyrazolopyridine-sulfonamide derivatives, structurally related to 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine, have been synthesized and shown to exhibit activity against Plasmodium falciparum. These findings indicate potential applications in developing new antimalarial therapies (Silva et al., 2016).

Synthesis of Aromatic Sulfonamide Derivatives

The compound serves as a precursor in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety. These derivatives have been synthesized using efficient catalytic systems, contributing to advancements in the field of medicinal chemistry (Khashi et al., 2014).

Green Chemical Synthesis

A green chemical process has been developed for the synthesis of 2-benzenesulfonylpyridine, a derivative of the compound . This methodology emphasizes environmental friendliness and efficiency in producing key intermediates for pharmaceutical applications (Trankle & Kopach, 2007).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

特性

IUPAC Name |

1-(benzenesulfonyl)-5-iodopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBJXZNURXJKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679133 | |

| Record name | 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1227268-94-1 | |

| Record name | 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)

![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)

![Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B572813.png)

![3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B572815.png)

![4-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B572829.png)